N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a thiophene-2-sulfonamide group attached to an indole ring, which is further substituted with a butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Substitution with Butyl Group: The indole ring is then alkylated with a butyl group using a suitable alkylating agent under basic conditions.
Attachment of Thiophene-2-sulfonamide Group: The final step involves the sulfonation of the thiophene ring followed by the attachment of the sulfonamide group to the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2-Butyl-1H-indol-5-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(2-Butyl-1H-indol-5-yl)pyridine-2-sulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide group, which imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
919490-53-2 |
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Molecular Formula |
C16H18N2O2S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-(2-butyl-1H-indol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H18N2O2S2/c1-2-3-5-13-10-12-11-14(7-8-15(12)17-13)18-22(19,20)16-6-4-9-21-16/h4,6-11,17-18H,2-3,5H2,1H3 |
InChI Key |
FTRVEWAZLPVDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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